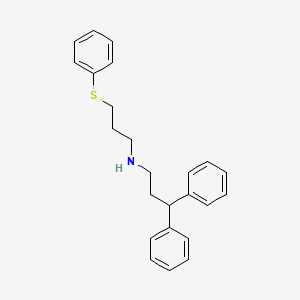
1,2-ベンゾイソチアゾール
概要
説明
1,2-Benzisothiazole (1,2-BIT) is an organic compound belonging to the class of heterocyclic compounds. It has a unique structure composed of a benzene ring and a thiazole ring, which gives it the ability to bind to various types of molecules. This makes 1,2-BIT a versatile molecule with a wide range of potential applications in the field of scientific research. 1,2-BIT has been extensively studied for its potential use in drug synthesis, as a catalyst for chemical reactions, and for its biochemical and physiological effects.
科学的研究の応用
抗菌活性
1,2-ベンゾイソチアゾール誘導体は、抗菌特性について合成および評価されています。 これらの化合物は、枯草菌および黄色ブドウ球菌など、さまざまな細菌株に対して活性を示しています 。抗菌活性は、寒天拡散試験などの方法を使用して評価され、最小阻害濃度(MIC)が有効性を定量化するために決定されます。
農業用化学薬品
農業セクターでは、ベンゾチアゾール誘導体は、新しい農薬の発見において重要な役割を果たしています。 それらは、抗菌、抗ウイルス、除草などの幅広い生物学的活性を示しています 。これらの化合物は、植物病害、害虫、雑草による作物の収量損失の管理において不可欠です。
植物の全身獲得抵抗性
1,2-ベンゾイソチアゾールの誘導体であるプロベナゾールは、植物の全身獲得抵抗性(SAR)の化学誘導物質です。それは、稲のいもち病菌Magnaporthe griseaに対して稲を保護するために広く使用されています。 プロベナゾールは、植物の防御における重要なシグナル伝達分子であるサリチル酸の蓄積を強化することにより、SARを誘導します .
創薬
1,2-ベンゾイソチアゾールのイソチアゾール環は、創薬における生物活性スキャフォールドまたはファーマコフォアとして機能することができます。 それは、薬理学的な薬物における一般的な構造単位であり、いくつかの誘導体は、顕著な生物学的活性を示しています 。ベンゾイソチアゾールなどの生物活性複素環化合物の新しいアナログの開発は、医薬品化学における主要な焦点です。
抗精神病薬
いくつかの1,2-ベンゾイソチアゾール誘導体は、ドーパミンおよびセロトニンアンタゴニストとして作用し、抗精神病薬で使用されます。 これらの化合物は、精神障害の治療において重要であり、イソチアゾールとピペラジン部分のハイブリッド化の結果です .
有機合成
1,2-ベンゾイソチアゾールは、構造的に改変された誘導体を生成するための有機合成で使用されます。これらの誘導体は、IR、1H NMR、13C NMR、質量分析などのさまざまな分光技術によって特徴付けられます。 合成プロセスは、多くの場合、目的の改変を達成するために複数ステップの手順を伴います .
作用機序
Target of Action
1,2-Benzisothiazole, also known as Benzisothiazolinone (BIT), is an organic compound that is widely used as a preservative and antimicrobial . It has been found to have a microbicide and fungicide mode of action . In the context of plant biology, it has been reported that 1,2-Benzisothiazole acts as a highly effective chemical inducer of systemic-acquired resistance (SAR) in plants . It has been used widely to protect rice plants against the rice blast fungus Magnaporthe grisea .
Mode of Action
The mode of action of 1,2-Benzisothiazole involves its interaction with its targets, leading to changes that result in its antimicrobial and fungicidal effects . In the case of plant biology, it induces SAR through enhanced accumulation of salicylic acid (SA) .
Biochemical Pathways
1,2-Benzisothiazole affects the biochemical pathways related to the synthesis of salicylic acid (SA) in plants . It has been shown that 1,2-Benzisothiazole exposure significantly improves the accumulation of SA and increases the activity of isochorismate synthase (ICS), a key enzyme in the isochorismate pathway for SA synthesis .
Pharmacokinetics
The pharmacokinetics of 1,2-Benzisothiazole involves its absorption, distribution, metabolism, and excretion (ADME). In animal studies, it has been found that 1,2-Benzisothiazole is rapidly and totally metabolized . Neither the substance itself nor the metabolites accumulate in the liver or adipose tissue . Excretion is mostly via the urine . The main metabolite is o-methylsulfinylbenzamide .
Result of Action
The result of the action of 1,2-Benzisothiazole is the inhibition of microbial and fungal growth, making it an effective preservative and antimicrobial agent . In plants, it induces systemic-acquired resistance (SAR) through enhanced accumulation of salicylic acid (SA), providing protection against certain plant diseases .
Action Environment
The action, efficacy, and stability of 1,2-Benzisothiazole can be influenced by environmental factors. For instance, it is used in a variety of environments, including emulsion paints, caulks, varnishes, adhesives, inks, photographic processing solutions, home cleaning and car care products, laundry detergents, stain removers, fabric softeners, and more . Its effectiveness can vary depending on the specific application and environmental conditions .
Safety and Hazards
In case of exposure, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
1,2-Benzisothiazole has been identified as a promising scaffold for medicinal chemistry . It has been found to possess a broad spectrum of pharmacological activities, which encouraged research activities in these areas . In the future, this scaffold could emerge as a potential candidate in the field of drug discovery .
生化学分析
Biochemical Properties
1,2-Benzisothiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions of 1,2-Benzisothiazole is with enzymes involved in microbial metabolism. It acts as an antimicrobial agent by inhibiting the activity of enzymes essential for the survival of microorganisms. For instance, 1,2-Benzisothiazole can inhibit the activity of enzymes involved in the synthesis of cell wall components, leading to the disruption of microbial cell integrity . Additionally, 1,2-Benzisothiazole interacts with proteins involved in cellular signaling pathways, modulating their activity and affecting cellular responses .
Cellular Effects
1,2-Benzisothiazole exerts various effects on different types of cells and cellular processes. In microbial cells, it disrupts cell wall synthesis, leading to cell lysis and death . In mammalian cells, 1,2-Benzisothiazole has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered cellular responses . Furthermore, 1,2-Benzisothiazole can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 1,2-Benzisothiazole involves its interaction with various biomolecules at the molecular level. It can bind to enzymes and inhibit their activity, leading to the disruption of essential biochemical pathways . For example, 1,2-Benzisothiazole can inhibit the activity of enzymes involved in the synthesis of nucleic acids, proteins, and cell wall components . Additionally, 1,2-Benzisothiazole can modulate the activity of signaling proteins by binding to their active sites or allosteric sites, leading to changes in their conformation and activity . These interactions result in the inhibition or activation of specific biochemical pathways, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Benzisothiazole can change over time due to its stability, degradation, and long-term effects on cellular function. 1,2-Benzisothiazole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its antimicrobial activity . Long-term exposure to 1,2-Benzisothiazole can result in adaptive responses in cells, such as the upregulation of detoxification enzymes and efflux pumps . These adaptive responses can reduce the effectiveness of 1,2-Benzisothiazole over time, necessitating higher doses or combination therapies to maintain its efficacy .
Dosage Effects in Animal Models
The effects of 1,2-Benzisothiazole vary with different dosages in animal models. At low doses, 1,2-Benzisothiazole exhibits antimicrobial activity without significant toxic effects . At higher doses, it can cause adverse effects such as hepatotoxicity, nephrotoxicity, and neurotoxicity . The threshold for these toxic effects varies depending on the species and the route of administration. In some animal models, chronic exposure to high doses of 1,2-Benzisothiazole has been associated with the development of tumors and other long-term health effects .
Metabolic Pathways
1,2-Benzisothiazole is involved in various metabolic pathways, including its biotransformation and elimination. In microbial cells, 1,2-Benzisothiazole can be metabolized by enzymes such as monooxygenases and dioxygenases, leading to the formation of metabolites that are less toxic and more easily excreted . In mammalian cells, 1,2-Benzisothiazole undergoes phase I and phase II metabolism, involving oxidation, reduction, and conjugation reactions . These metabolic pathways result in the formation of water-soluble metabolites that are excreted via urine and bile .
Transport and Distribution
The transport and distribution of 1,2-Benzisothiazole within cells and tissues are mediated by various transporters and binding proteins. In microbial cells, 1,2-Benzisothiazole can be taken up by specific transporters and distributed throughout the cell . In mammalian cells, 1,2-Benzisothiazole can bind to plasma proteins and be transported to different tissues via the bloodstream . The distribution of 1,2-Benzisothiazole within tissues is influenced by factors such as tissue perfusion, binding affinity to cellular components, and the presence of efflux pumps .
Subcellular Localization
The subcellular localization of 1,2-Benzisothiazole can affect its activity and function. In microbial cells, 1,2-Benzisothiazole is primarily localized in the cytoplasm and cell membrane, where it interacts with enzymes and proteins involved in cell wall synthesis and cellular signaling . In mammalian cells, 1,2-Benzisothiazole can be localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of 1,2-Benzisothiazole is influenced by factors such as targeting signals, post-translational modifications, and interactions with specific binding proteins .
特性
IUPAC Name |
1,2-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS/c1-2-4-7-6(3-1)5-8-9-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNIZNHTOVFARY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074290 | |
| Record name | 1,2-Benzisothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 38 deg C; [ChemIDplus] | |
| Record name | 1,2-Benzisothiazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10539 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
272-16-2 | |
| Record name | 1,2-Benzisothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000272162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzisothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

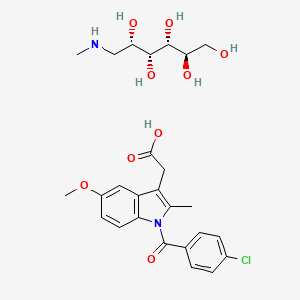
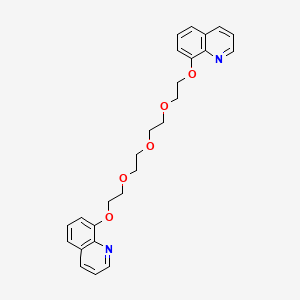
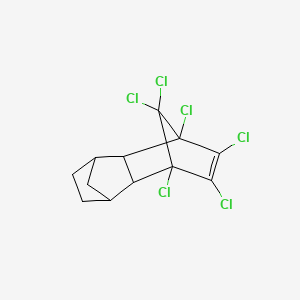


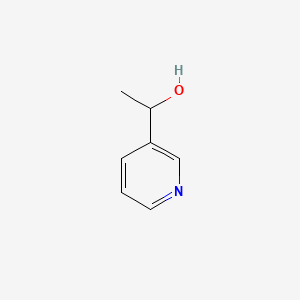
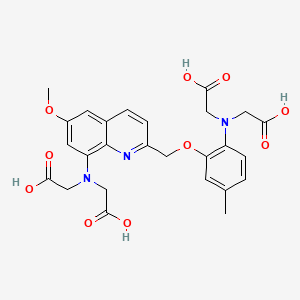
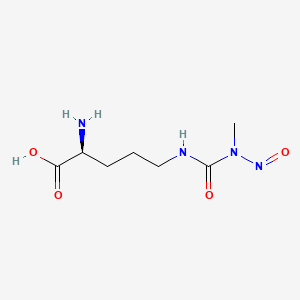

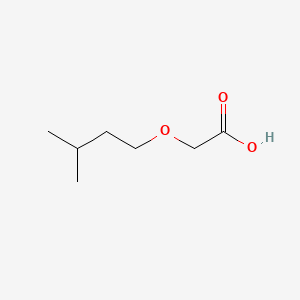

![2(1H)-Pyrimidinone,5-[3-[(1S,2S,4R)-bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl]tetrahydro-](/img/structure/B1215113.png)

